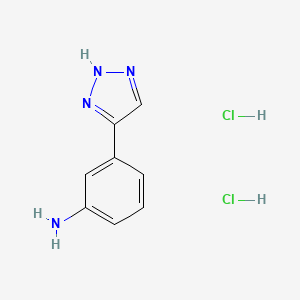

3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride is a chemical compound with the molecular formula C8H10Cl2N4. It is a derivative of aniline, where the aniline ring is substituted with a 1H-1,2,3-triazole ring at the 4-position. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride typically involves the reaction of aniline derivatives with azides through a process known as “click chemistry.” This method is highly efficient and produces the desired triazole ring with high yield. The reaction is usually carried out in the presence of a copper catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution

The aniline moiety undergoes regioselective electrophilic substitution due to the electron-donating –NH₂ group. Key reactions include:

Mechanistic Insight :

-

The –NH₂ group directs electrophiles to the para position of the aniline ring. Steric hindrance from the triazole ring suppresses ortho substitution.

Triazole Ring Modifications

The 1,2,3-triazole ring participates in cycloadditions and alkylation due to its electron-deficient nature:

Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reaction : Reacts with terminal alkynes under Cu(I) catalysis to form bis-triazole derivatives.

-

Conditions : CuSO₄·5H₂O (3 mol%), sodium ascorbate (5 mol%), H₂O/THF (3:1), 60°C, 10 min.

-

Product : 4,5-Bis(1H-1,2,3-triazol-4-yl)aniline.

N-Alkylation

-

Reaction : Methylation at the triazole N1 position using iodomethane.

-

Conditions : K₂CO₃, DMF, 80°C, 12 h.

-

Product : 3-(1-Methyl-1H-1,2,3-triazol-4-yl)aniline.

Reduction and Oxidation

Key Note :

-

The triazole ring resists strong oxidizing agents but undergoes partial reduction to dihydrotriazoles under controlled conditions .

Cross-Coupling Reactions

The brominated derivative participates in Suzuki-Miyaura cross-coupling:

| Arylboronic Acid | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| 4-Methoxyphenyl | Pd(OAc)₂ (5 mol%) | 3-(1H-1,2,3-Triazol-4-yl)-4′-methoxybiphenyl | 89% | |

| 3-Nitrophenyl | Pd(PPh₃)₄ | 3-(1H-1,2,3-Triazol-4-yl)-3′-nitrobiphenyl | 77% |

Conditions : THF/H₂O (3:1), K₂CO₃, 85–90°C, 10–12 h.

Complexation with Metals

The triazole nitrogen atoms act as ligands for transition metals:

-

Cu(II) Complexation : Forms a stable complex in aqueous ethanol (λₘₐₓ = 420 nm, ε = 1.2 × 10⁴ M⁻¹cm⁻¹) .

-

Application : Used in catalytic systems for azide-alkyne cycloadditions .

Acid-Base Behavior

Wissenschaftliche Forschungsanwendungen

3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it has been shown to inhibit carbonic anhydrase-II, an enzyme involved in various physiological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1H-1,2,3-Triazole: A basic triazole compound with similar chemical properties.

4-(1H-1,2,3-Triazol-4-yl)aniline: A closely related compound with a different substitution pattern.

1H-1,2,4-Triazole: Another triazole isomer with distinct chemical and biological properties.

Uniqueness

3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with various biological targets makes it a valuable compound in research and potential therapeutic applications .

Biologische Aktivität

3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride is a compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities. While specific research on this compound is limited, the broader category of triazoles has been extensively studied for their potential therapeutic applications. This article aims to summarize the available data on the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in medicine.

Synthesis

The synthesis of this compound typically involves "click" chemistry techniques that allow for the formation of triazole rings through the reaction of azides and alkynes. Various methods have been employed to optimize yields and selectivity in synthesizing triazole derivatives:

| Methodology | Yield | Notes |

|---|---|---|

| Cycloaddition of azides with alkynes | 70-85% | Commonly used for triazole formation |

| Copper-catalyzed reactions | 60-82% | Effective for synthesizing substituted triazoles |

| Solvent-free conditions | Up to 90% | Eco-friendly approach with high efficiency |

Biological Activity

Although specific studies on this compound are scarce, related triazole compounds exhibit various biological activities:

- Antimicrobial Activity : Triazoles are known for their antifungal and antibacterial properties. For instance, derivatives containing the triazole ring have shown significant activity against various pathogens, including fungi and bacteria .

- Anticancer Properties : Some triazole derivatives have demonstrated cytotoxic effects against cancer cell lines. For example, studies on similar compounds have reported IC50 values indicating potent antiproliferative activity against pancreatic cancer cells .

- Enzyme Inhibition : Research indicates that certain triazole compounds can act as inhibitors of enzymes such as carbonic anhydrase II. The inhibition potential varies significantly depending on the structural modifications made to the triazole ring .

The mechanisms by which triazole derivatives exert their biological effects include:

- Enzyme Inhibition : Many triazoles inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction. This mechanism has been observed in carbonic anhydrase and histone deacetylases (HDACs) .

- Cell Cycle Modulation : Some studies have indicated that triazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. The activation of CDK inhibitors has been noted as a significant factor in this process .

Case Studies

Several studies highlight the biological potential of triazole derivatives:

- A study on a series of triazole-based HDAC inhibitors showed promising anticancer activity with modifications leading to enhanced selectivity against specific HDAC isoforms .

- Another research focused on 1H-1,2,3-triazole analogs demonstrated moderate inhibition against carbonic anhydrase II with IC50 values ranging from 13.8 µM to 35.7 µM . This suggests that structural optimization can significantly improve biological activity.

Eigenschaften

IUPAC Name |

3-(2H-triazol-4-yl)aniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4.2ClH/c9-7-3-1-2-6(4-7)8-5-10-12-11-8;;/h1-5H,9H2,(H,10,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AODYOQRLJMHSMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NNN=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.